REACTION_SMILES
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[Al+3:2].[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[CH3:7][NH:8][C:9](=[O:10])[c:11]1[n:12][n:13]([CH3:20])[c:14]2[cH:15][cH:16][cH:17][cH:18][c:19]12.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3]>>[CH3:7][NH:8][CH2:9][c:11]1[n:12][n:13]([CH3:20])[c:14]2[cH:15][cH:16][cH:17][cH:18][c:19]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(=O)c1nn(C)c2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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CNCc1nn(C)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |